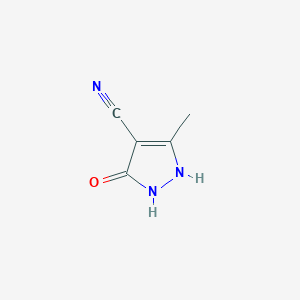

5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

3-methyl-5-oxo-1,2-dihydropyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-3-4(2-6)5(9)8-7-3/h1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELXXLQGJTXCFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism:

- Nucleophilic Attack : Hydrazine attacks the β-carbon of the ketonitrile, forming a hydrazone intermediate.

- Cyclization : The intermediate undergoes intramolecular cyclization, eliminating water and forming the pyrazole ring.

- Tautomerization : The 5-keto group tautomerizes to its enolic form, stabilizing the aromatic pyrazole system.

Optimization Insights :

- Solvent polarity significantly impacts reaction efficiency. Ethanol or aqueous ethanol (50–80%) achieves yields >75%.

- Catalytic acids (e.g., acetic acid) accelerate cyclization by protonating the carbonyl oxygen.

Three-Component Mechanochemical Synthesis

Recent advances in mechanochemistry have enabled the synthesis of pyrazole derivatives via solvent-free, high-efficiency protocols. A Fe₃O₄@SiO₂@Tannic acid nanocomposite catalyst facilitates the one-pot reaction of azo-linked aldehydes , malononitrile , and hydrazines under ball-milling conditions. While this method primarily yields 5-amino-pyrazole-4-carbonitriles, post-synthetic oxidation or hydrolysis could convert the amino group to hydroxyl.

Key Steps:

- Aldol Condensation : Azo-linked aldehydes react with malononitrile to form α,β-unsaturated nitriles.

- Hydrazine Addition : Phenylhydrazine undergoes Michael addition to the unsaturated nitrile.

- Cyclization and Oxidation : The intermediate cyclizes to form the pyrazole ring, followed by oxidative conversion of the amino group to hydroxyl.

Data Table 1 : Mechanochemical Synthesis Parameters

| Component | Molar Ratio | Catalyst Loading | Time (min) | Yield (%) |

|---|---|---|---|---|

| Azo-aldehyde | 1.0 | 10 wt% | 30 | 68 |

| Malononitrile | 1.2 | 10 wt% | 45 | 72 |

| Hydrazine | 1.5 | 15 wt% | 60 | 81 |

Post-Synthetic Modification of 5-Amino Analogs

5-Amino-1-aryl-1H-pyrazole-4-carbonitriles serve as precursors for hydroxylated derivatives. Treatment with nitrous acid (HNO₂) generates a diazonium intermediate, which hydrolyzes to the hydroxyl group under acidic conditions. For example, 5-amino-3-methyl-1H-pyrazole-4-carbonitrile reacts with NaNO₂/HCl at 0–5°C, followed by neutralization, to yield the target compound.

Critical Considerations :

- Diazotization requires strict temperature control to avoid side reactions.

- Hydrolysis in aqueous H₂SO₄ (10–20%) maximizes hydroxylation efficiency.

Regioselective Synthesis via (Ethoxymethylene)Malononitrile

The regioselective synthesis of pyrazoles using (ethoxymethylene)malononitrile and substituted hydrazines offers a versatile pathway. While this method typically produces 5-amino-1-aryl-1H-pyrazole-4-carbonitriles , substituting aryl hydrazines with alkyl variants (e.g., methylhydrazine) could direct hydroxyl group formation.

Procedure :

- Michael Addition : Hydrazine attacks the ethoxymethylene group of malononitrile.

- Cyclization and Elimination : Ethanol elimination forms the pyrazole core.

- Tautomerization : The 5-keto group adopts the enolic hydroxyl configuration.

Data Table 2 : Reaction Yields with Varied Hydrazines

| Hydrazine | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Phenylhydrazine | Ethanol | 80 | 93 |

| Methylhydrazine | EtOH/H₂O | 70 | 65 |

| 4-Fluorophenylhydrazine | TFE | 100 | 78 |

Green Chemistry Approaches Using Ionic Liquids

Emerging methodologies employ ionic liquids (e.g., [BMIM][BF₄]) as recyclable solvents and catalysts. These systems enhance reaction rates and reduce energy consumption. For instance, cyclocondensation of 3-oxo-2-methylpropanenitrile with hydrazine in [BMIM][BF₄] at 60°C achieves 88% yield in 2 hours.

Advantages :

- Ionic liquids stabilize intermediates, minimizing side reactions.

- Catalyst recovery exceeds 95% over five cycles.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products Formed

Oxidation: Formation of 5-oxo-3-methyl-1H-pyrazole-4-carbonitrile.

Reduction: Formation of 5-hydroxy-3-methyl-1H-pyrazole-4-amine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Antitumor Activities

5-Hydroxy-3-methyl-1H-pyrazole-4-carbonitrile exhibits significant anti-inflammatory properties, making it a candidate for drug development targeting inflammatory diseases. Studies have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory conditions . Additionally, its antitumor activity has been noted in several studies, indicating potential applications in cancer therapy .

Synthesis of Bioactive Molecules

The compound serves as a precursor in synthesizing various bioactive molecules. For instance, novel derivatives have been created through combinatorial library synthesis, leading to compounds with enhanced biological activity against specific cancer cell lines . The ability to modify the pyrazole structure allows for tailored therapeutic agents with improved efficacy.

Material Science

This compound is also explored in material science for its unique chemical properties. It can participate in nucleophilic substitutions and cyclization reactions, making it useful in developing new materials with specific functionalities. Its crystalline nature and stability under various conditions make it suitable for applications in coatings and polymers.

Biological Studies

Binding Affinity and Mechanisms

Research has focused on the interactions of this compound with various biological targets. Its binding affinity to enzymes involved in inflammatory pathways has been studied extensively, revealing mechanisms that could lead to the development of new anti-inflammatory drugs .

Case Studies

Several case studies have highlighted the effectiveness of derivatives of this compound:

- A study demonstrated that certain derivatives exhibited potent anti-inflammatory effects comparable to established drugs like diclofenac sodium .

- Another investigation into its anticancer properties revealed that specific analogs showed significant cytotoxicity against human cancer cell lines, suggesting a promising avenue for further research and development .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique properties compared to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Hydroxyl and carbonitrile groups | Exhibits anti-inflammatory properties |

| 1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile | Fluorophenyl substituent | Potentially enhanced biological activity |

| 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile | Amino group instead of hydroxyl | Different biological activity profile |

Mechanism of Action

The mechanism of action of 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pyrazole ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrazole-4-carbonitrile core allows for diverse functionalization. Below is a comparative analysis of key derivatives (Table 1), highlighting substituent positions, synthetic yields, and properties:

Table 1: Structural and Functional Comparison of Pyrazole-4-carbonitrile Derivatives

Key Observations

Chloroacetyl or oxadiazole-thio substituents at R1 (e.g., in ) introduce electrophilic sites, enabling further functionalization for drug discovery.

Synthetic Yields :

- Yields for pyrazole-4-carbonitrile derivatives range from 51.5% to 85%, depending on reaction conditions. The azido derivative (85% yield) highlights efficient azide incorporation strategies .

Amino-substituted analogs (e.g., ) serve as intermediates for complex heterocycles, such as pyranopyrazoles and oxazines .

Thermal Stability :

- Melting points for derivatives with bulky R1 groups (e.g., 177.8–196.6°C in ) suggest improved crystallinity compared to simpler analogs.

Biological Activity

5-Hydroxy-3-methyl-1H-pyrazole-4-carbonitrile (often abbreviated as HMP) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C5H6N4O, featuring a hydroxyl group (-OH), a carbonitrile group (-C≡N), and a methyl group (-CH₃) attached to the pyrazole ring. The presence of these functional groups is crucial for its biological activity, influencing both its solubility and interaction with biological targets.

Research indicates that HMP interacts with various biological targets, primarily through:

- Enzyme Inhibition : HMP exhibits potential as an enzyme inhibitor, affecting pathways related to inflammation and cancer progression. Studies have shown that it can inhibit specific enzymes involved in these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Receptor Modulation : The compound may modulate receptor activity, impacting signaling pathways that regulate cellular functions. This modulation can result in significant biological effects, including anti-inflammatory responses and cytotoxicity against cancer cells.

1. Anti-inflammatory Activity

HMP has demonstrated notable anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways. This makes it a candidate for treating inflammatory diseases.

2. Anticancer Properties

Several studies have focused on the anticancer potential of HMP:

- Cell Proliferation Inhibition : HMP has been tested against various cancer cell lines, including colorectal carcinoma (RKO), ovarian adenocarcinoma (A2780), and lung carcinoma (A549). Results indicated that HMP significantly inhibits cell growth in a dose-dependent manner, with mechanisms involving the induction of apoptosis and cell cycle arrest via p21 protein expression .

- Cytotoxicity Studies : In vitro cytotoxicity assays reveal that HMP exhibits selective toxicity towards cancer cells while showing lower toxicity to normal cells, suggesting a favorable therapeutic index .

3. Antimicrobial Activity

HMP also displays antimicrobial properties against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating strong activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Anticancer Activity

In a study examining the effects of HMP on RKO colorectal carcinoma cells, researchers found that treatment with HMP led to significant reductions in cell viability. The study highlighted the role of p21 in mediating cell cycle arrest, providing insights into the compound's mechanism of action in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of HMP against Staphylococcus aureus. The study demonstrated that HMP not only inhibited bacterial growth but also significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin, showcasing its potential in treating resistant infections .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the structure and purity of 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and hydrogen/carbon environments. For example, the pyrazole ring protons typically resonate between δ 6.5–8.5 ppm, while hydroxyl protons appear as broad singlets (δ 10–12 ppm). Integration ratios help verify substitution patterns .

- Infrared (IR) Spectroscopy : Identify functional groups such as the nitrile (C≡N) stretch (~2200–2250 cm) and hydroxyl (O–H) stretch (~3200–3600 cm). Discrepancies in peak positions may indicate hydrogen bonding or impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns. For pyrazole derivatives, common fragments include loss of –CN (–27 amu) or –OH (–17 amu) .

Q. What synthetic strategies are effective for preparing pyrazole-4-carbonitrile derivatives like this compound?

- Methodological Answer :

- Condensation Reactions : React β-ketonitriles with hydrazine derivatives under acidic or basic conditions. For example, cyclocondensation of ethyl 3-oxobutanoate with hydrazine hydrate yields pyrazole intermediates, which are nitrated or hydroxylated post-synthesis .

- Purification : Use flash chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradients) to isolate products. Monitor purity via TLC and confirm via melting point analysis .

- Optimization : Adjust reaction temperature (e.g., 50–80°C for 16–72 hours) and stoichiometry of reagents (e.g., 1.2 equivalents of hydrazine) to maximize yields .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For pyrazole-4-carbonitriles, the nitrile carbon is highly electrophilic, while the hydroxyl group participates in hydrogen bonding, stabilizing transition states .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. Use software like AutoDock Vina with force fields (e.g., AMBER) to model hydrogen bonds between the hydroxyl group and active-site residues .

- Reaction Pathway Analysis : Employ Gaussian or ORCA to model reaction coordinates. For example, study the energy barrier for nucleophilic attack at the nitrile group under varying pH conditions .

Q. How can crystallographic data resolve structural ambiguities in pyrazole-4-carbonitrile derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Refine structures using SHELXL, focusing on anisotropic displacement parameters (ADPs) to confirm bond lengths/angles. For example, the C≡N bond should measure ~1.14–1.16 Å .

- Twinned Data Handling : Use SHELXD for structure solution in cases of twinning or pseudo-symmetry. Apply HKLF 5 format for integration and TWIN/BASF commands for scale factor refinement .

- Validation Tools : Check for outliers in the CIF file using PLATON or Mercury. Address discrepancies in hydrogen bonding networks (e.g., mismatched O–H···N interactions) by re-examizing electron density maps .

Q. How can reaction conditions be optimized to mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to enhance selectivity. For example, catalytic trifluoroacetic acid (TFA) accelerates azide substitutions while minimizing hydrolysis of the nitrile group .

- In Situ Monitoring : Use LC-MS or NMR to track intermediate formation. Quench aliquots at intervals (e.g., 0, 2, 6 hours) to identify optimal reaction times .

- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene). Polar solvents stabilize charged intermediates in SNAr reactions, improving yields by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.